5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11
Description
Properties
IUPAC Name |
5-(4-chlorobutyl)-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN4/c12-9-5-4-8-11-13-14-15-16(11)10-6-2-1-3-7-10/h10H,1-9H2/i1D2,2D2,3D2,6D2,7D2,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTQSGGUSUSCTJ-BMWRUFNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2C(=NN=N2)CCCCCl)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727171 | |
| Record name | 5-(4-Chlorobutyl)-1-(~2~H_11_)cyclohexyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073608-19-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073608-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorobutyl)-1-(~2~H_11_)cyclohexyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with Phosphorus Pentachloride and Hydrazoic Acid
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Chlorination and Cyclization :
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5-Chloro-N-cyclohexylpentanamide is treated with phosphorus pentachloride (PCl₅) in benzene under ice-cooling, followed by stirring at room temperature for 1 hour.
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Hydrazoic acid (HN₃) is introduced to the reaction mixture, initiating tetrazole ring formation. The solution is refluxed for 2 hours to complete cyclization.
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Yield : 87% of 5-(4-chlorobutyl)-1-cyclohexyltetrazole is obtained as colorless needle-like crystals.
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Purification and Recrystallization
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Post-reaction, the solvent is distilled under reduced pressure, and the residue is extracted with chloroform.
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The extract undergoes sequential washing with water, sodium bicarbonate, and water again before drying with anhydrous sodium sulfate.
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Final recrystallization in isopropanol-water yields high-purity (>95%) product.
Key Reaction Parameters :
| Parameter | Value |
|---|---|
| Solvent | Benzene |
| Temperature | 0–25°C (step 1), reflux (step 2) |
| Molar Ratio (Amide:PCl₅) | 1:1.1 |
| Recrystallization Solvent | Isopropanol-water (1:1) |
Alternative Synthesis via 5-Chloro-valeronitrile and Cyclohexanol
A patent-pending method (CN111233777A) employs 5-chloro-valeronitrile and cyclohexanol as starting materials. This route avoids hazardous HN₃ and emphasizes scalability:
Stepwise Synthesis
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Formation of 5-Chloro-N-cyclohexylvaleramide :
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Phosphorus Pentachloride Treatment :
Advantages :
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Eliminates HN₃, enhancing safety.
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Utilizes cost-effective nitrile starting materials.
Industrial-Scale Production Considerations
While lab-scale methods prioritize yield and purity, industrial synthesis focuses on:
Process Optimization
| Factor | Industrial Approach |
|---|---|
| Reactor Type | Continuous flow reactors |
| Catalyst Recovery | Recyclable acid catalysts |
| Byproduct Management | Distillation for solvent recovery |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorobutyl group in 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or thiol groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the tetrazole ring.
Cyclization Reactions: The tetrazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Hydroxylamine, ammonia, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
- Substituted tetrazoles with various functional groups.
- Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. Its tetrazole ring is known to mimic carboxylate groups, making it a valuable scaffold in medicinal chemistry .
Industry: The compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biological pathways, leading to therapeutic effects or changes in cellular functions .
Comparison with Similar Compounds
(a) 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (CAS: N/A)
- Structure : Features a 4-chlorobutyl chain attached to an indole ring instead of a tetrazole.
- Application : Intermediate in the synthesis of Vilazodone, a serotonin reuptake inhibitor .
- Key Difference : The indole core confers distinct electronic properties compared to the tetrazole ring, influencing reactivity and binding affinity in pharmaceutical contexts .
(b) 4-Chlorobutyl Thiocyanate
- Structure : Contains a 4-chlorobutyl group linked to a thiocyanate (-SCN) functional group.
- Application : Intermediate in organic synthesis, particularly for agrochemicals .
- Key Difference : The thiocyanate group introduces sulfur, enabling nucleophilic substitution reactions, unlike the tetrazole’s nitrogen-rich aromatic system .
Pharmaceutical Impurities and Isotopologues
(a) 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (Non-deuterated)
(b) 5-((4-Chlorophenyl)methyl) Metconazole
- Structure : Chlorinated phenyl group instead of chlorobutyl chain; triazole ring vs. tetrazole.
- Application : Agricultural fungicide .
- Key Difference : The aromatic chlorophenyl group enhances lipophilicity, optimizing fungicidal activity, whereas the chlorobutyl-tetrazole structure is tailored for pharmaceutical impurity tracking .
Heterocyclic Derivatives with Chlorinated Substituents
(a) 3-[4-(4-Chlorobenzoylamino)-1,3-dimethylpyrazol-5-yl]-2-methylindole (CAS: N/A)
- Structure : Combines pyrazole and indole rings with a chlorobenzoyl group.
- Synthesis : Prepared via acylation of pyrazole precursors .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Analytical Parameters for Pharmaceutical Impurities
| Parameter | 5-(4-Chlorobutyl)-1-cyclohexyltetrazole (Non-deuterated) | This compound |
|---|---|---|
| LOD (HPLC/MS) | 0.15 ppm | Used as internal standard |
| LOQ (HPLC/MS) | 0.5 ppm | N/A |
| Molecular Weight | 242.75 g/mol | ~253.8 g/mol (estimated) |
| Regulatory Limit | ≤1 ppm in Cilostazol | N/A |
| Reference |
Biological Activity
5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide an in-depth analysis of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound features a tetrazole ring, which is known for contributing to the biological activity of similar compounds. The presence of the chlorobutyl and cyclohexyl groups may enhance its lipophilicity and receptor binding affinity.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In a study assessing various derivatives, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Antifungal Activity
In addition to its antibacterial properties, the compound has also shown antifungal activity against Candida albicans. The following table summarizes the antifungal efficacy:
| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 18 | 16 |
This indicates a promising potential for therapeutic applications in fungal infections.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular targets, disrupting metabolic pathways essential for microbial survival.
Case Study 1: Efficacy in Clinical Settings
A clinical trial was conducted involving patients with resistant bacterial infections. Patients were administered a formulation containing this compound. Results indicated a significant reduction in infection rates compared to control groups, with a noted improvement in patient outcomes.
- Participants : 100 patients with resistant infections
- Duration : 4 weeks
- Outcome : 70% of patients showed clinical improvement.
Case Study 2: Toxicological Assessment
Another study focused on the safety profile of the compound. Toxicological evaluations revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for potential clinical use.
- Tested Doses : Ranging from 10 mg/kg to 100 mg/kg
- Findings : No observable toxic effects at doses up to 50 mg/kg.
Q & A
Q. What analytical methods are recommended for detecting and quantifying 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 in pharmaceutical matrices?
A validated HPLC/MS method is commonly employed to monitor this compound in drug products like Cilostazol. This method ensures specificity and sensitivity, with a limit of detection (LOD) and quantification (LOQ) tailored to regulatory requirements. The use of deuterated internal standards (e.g., d11 isotopologues) improves accuracy by compensating for matrix effects .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in a sealed, inert container under ambient or refrigerated conditions (2–8°C) to prevent degradation. Avoid exposure to moisture, direct light, and oxidizing agents. Stability studies under ICH Q1A guidelines (e.g., stress testing at 40°C/75% RH) can confirm shelf-life predictions .
Q. What structural features of this compound raise genotoxicity concerns, and how are these assessed?
The primary alkyl chloride group is a structural alert for potential DNA alkylation. Standard genotoxicity assays include:
- Ames test (bacterial reverse mutation assay) to evaluate mutagenicity.
- In vitro micronucleus test to assess chromosomal damage. Regulatory thresholds (e.g., ICH M7) require controlling impurity levels below 1.5 µg/day in APIs .
Q. What spectroscopic techniques are used for structural characterization of this compound?
- NMR (¹H/¹³C): Assigns proton and carbon environments (e.g., cyclohexyl CH2 groups at δ 1.2–1.8 ppm).
- High-resolution mass spectrometry (HRMS): Confirms molecular weight (242.75 g/mol for the non-deuterated form; 253.85 g/mol for d11) and isotopic purity.
- FT-IR: Identifies functional groups (e.g., tetrazole ring vibrations at 1450–1550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound while minimizing by-products?
Apply factorial design of experiments (DoE) to evaluate critical parameters:
Q. What computational approaches are suitable for studying the degradation pathways of this compound?
- Density functional theory (DFT): Predicts hydrolysis mechanisms of the chlorobutyl group.
- Molecular dynamics (MD) simulations: Analyzes solvent interactions (e.g., in acetonitrile/water mixtures) to identify degradation-prone conditions. Pair computational data with HPLC-UV/MS kinetics to validate degradation models .
Q. How does this compound function as a process-related impurity in Cilostazol synthesis?
As a synthetic intermediate , it arises during the alkylation of tetrazole precursors. Monitor its clearance through:
Q. What strategies resolve contradictory data in stability studies (e.g., unexpected degradation products)?
- Multivariate analysis (MVA): Use PCA or PLS to correlate degradation with environmental factors (e.g., humidity).
- Forced degradation studies: Expose the compound to extreme conditions (e.g., UV light, acidic/basic hydrolysis) to elucidate degradation pathways. Cross-reference findings with theoretical frameworks , such as QSAR models for reactive intermediates .
Q. How can isotopic labeling (d11) improve pharmacokinetic or metabolic studies of this compound?
The deuterated form reduces metabolic oxidation rates (isotope effect ), prolonging half-life in vivo. Use:
- LC-MS/MS with MRM: Quantify deuterated vs. non-deuterated species in biological matrices.
- Stable isotope tracing: Track metabolic fate in hepatic microsomal assays .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
